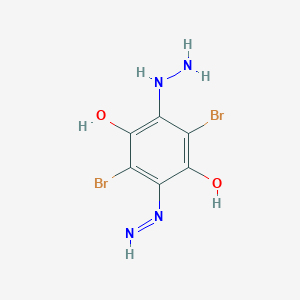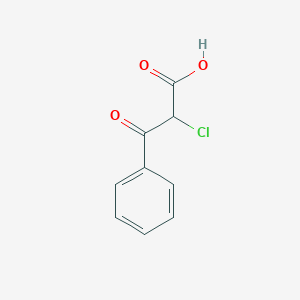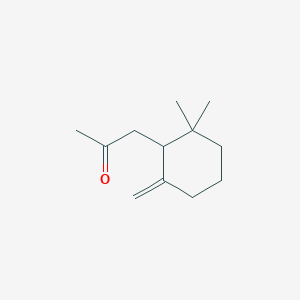
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- is a chemical compound with the molecular formula C6H2Br2N4O2 It is a derivative of cyclohexadiene-1,4-dione, where two bromine atoms and two hydrazino groups are substituted at the 2,5-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- can be achieved through several methods:
Bromination of Cyclohexadiene-1,4-dione: The starting material, cyclohexadiene-1,4-dione, is brominated using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature.
Hydrazination: The dibromo derivative is then reacted with hydrazine hydrate in an aqueous or alcoholic medium. The reaction is usually conducted under reflux conditions to ensure complete substitution of the bromine atoms with hydrazino groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents like bromine and hydrazine.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydrazino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazino groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydrazino derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- involves its interaction with various molecular targets. The hydrazino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: A similar compound with hydroxyl groups instead of hydrazino groups.
2,5-Dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione: A compound with bromine and hydroxyl groups.
2,3,5,6-Tetraamino-1,4-benzoquinone: A compound with amino groups instead of hydrazino groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- is unique due to the presence of both bromine and hydrazino groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
492447-36-6 |
|---|---|
Molekularformel |
C6H6Br2N4O2 |
Molekulargewicht |
325.95 g/mol |
IUPAC-Name |
2,5-dibromo-3-diazenyl-6-hydrazinylbenzene-1,4-diol |
InChI |
InChI=1S/C6H6Br2N4O2/c7-1-3(11-9)6(14)2(8)4(12-10)5(1)13/h9,12-14H,10H2 |
InChI-Schlüssel |
WFGAYTCUTVWKGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)O)N=N)Br)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)

![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)

![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)

![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)


![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
